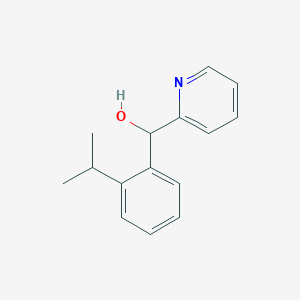

(2-Isopropylphenyl)(pyridin-2-yl)methanol

Description

(2-Isopropylphenyl)(pyridin-2-yl)methanol is a chiral secondary alcohol featuring a pyridin-2-yl group and a 2-isopropylphenyl moiety connected via a methanol bridge. The isopropyl substituent introduces steric bulk, which can influence solubility, reactivity, and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name |

(2-propan-2-ylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-7-3-4-8-13(12)15(17)14-9-5-6-10-16-14/h3-11,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKBSQZILRQNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylphenyl)(pyridin-2-yl)methanol typically involves the reaction of 2-isopropylbenzaldehyde with pyridin-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 2-isopropylbenzylmagnesium bromide reacts with pyridin-2-ylmethanol under anhydrous conditions to yield the desired product.

Reaction Conditions:

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Catalyst: Magnesium turnings and bromobenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process typically includes:

- Preparation of the Grignard reagent on a large scale.

- Reaction with pyridin-2-ylmethanol under controlled conditions.

- Purification through distillation or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylphenyl)(pyridin-2-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride, nitration with nitric acid and sulfuric acid.

Major Products Formed

Oxidation: (2-Isopropylphenyl)(pyridin-2-yl)methanone

Reduction: (2-Isopropylphenyl)(pyridin-2-yl)methane

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that (2-Isopropylphenyl)(pyridin-2-yl)methanol may exhibit significant pharmacological properties. Its structure suggests potential as a therapeutic agent, particularly in targeting specific proteins involved in disease pathways. For instance, studies have explored its role as an inhibitor of protein interactions relevant to cancer and neurodegenerative diseases .

Case Study: Inhibition of Protein Interactions

A notable case study involved the exploration of small molecule blockers targeting the interaction between S100A10 and annexin A2. Molecular docking studies identified this compound analogs as promising candidates for further development as inhibitors in this context. These findings underscore the compound's potential utility in developing new therapeutic agents .

Material Science

Polymeric Applications

The compound's chemical properties allow it to be integrated into polymeric materials, enhancing their performance characteristics. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Research Findings

Recent studies have demonstrated that incorporating this compound into polymer formulations can significantly enhance their resistance to environmental degradation. This application is particularly relevant for developing sustainable materials that require longevity and durability in various conditions .

Biochemical Applications

Enzyme Inhibition Studies

In biochemical research, this compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to modulate enzyme activity can have implications for metabolic pathways, particularly in the context of drug metabolism and detoxification processes.

Case Study: Enzyme Interaction Analysis

A detailed analysis of enzyme interactions has shown that this compound can effectively inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to significant implications for pharmacokinetics and drug interactions, warranting further investigation into its safety and efficacy profiles .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting protein interactions | Inhibitor candidates identified for disease proteins |

| Material Science | Enhances polymer performance characteristics | Improved thermal stability and mechanical properties |

| Biochemical Applications | Modulates enzyme activity affecting metabolic pathways | Effective inhibition of cytochrome P450 enzymes |

Mechanism of Action

The mechanism of action of (2-Isopropylphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heteroaromatic rings allow it to engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins. Additionally, the methanol moiety can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Key Research Findings

Synthetic Efficiency : The target compound is synthesized via NaBH₄ reduction with yields exceeding 90%, outperforming analogs requiring complex multi-step routes (e.g., furopyridine derivatives) .

Crystallographic Behavior: Unlike phenyl(pyridin-2-yl)methanol, the isopropyl group may disrupt helical hydrogen-bonded networks due to steric hindrance, altering solid-state properties .

Biological Activity

(2-Isopropylphenyl)(pyridin-2-yl)methanol is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both isopropyl and pyridine moieties, suggests diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H17NO. The compound consists of an isopropyl group attached to a phenyl ring, which is further linked to a pyridine ring through a methanol functional group. This structural arrangement allows for potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound could serve as a lead compound in the development of novel anticancer agents.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Modulation : It is hypothesized that this compound interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Oxidative Stress Reduction : The presence of hydroxyl groups allows for scavenging of free radicals, reducing oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent .

Study 2: Anticancer Properties

In research conducted by the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating strong cytotoxic effects and prompting further investigation into its structure-activity relationship .

Study 3: Neuroprotection

A recent study published in Molecules explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound significantly reduced cell death and improved cell viability compared to controls .

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Variable |

| Anticancer Activity | Induces apoptosis in cancer cells | Limited |

| Neuroprotective Effects | Reduces oxidative stress | Not consistently observed |

| Mechanism | Enzyme inhibition, receptor modulation | Varies by compound |

Q & A

Q. What are the primary synthetic routes for (2-Isopropylphenyl)(pyridin-2-yl)methanol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor, (2-Isopropylphenyl)(pyridin-2-yl)methanone. Key methodologies include:

- Biocatalytic Reduction : Employing microbial reductases (e.g., Leuconostoc pseudomesenteroides N13) under optimized pH (6.0), temperature (29°C), and agitation (153 rpm) to achieve enantioselectivity (>99% ee) .

- Chemical Catalysis : Use of chiral catalysts like Ru-complexes or organocatalysts for stereocontrol. Reaction parameters such as solvent polarity, temperature, and catalyst loading critically affect enantiomeric excess (ee) and conversion rates .

Methodological Note : For reproducibility, monitor reaction progress via HPLC or GC-MS, and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Data collection requires single crystals grown via slow evaporation in methanol/water .

- Spectroscopic Analysis :

- NMR : H and C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and the methine proton (δ 5.2–5.5 ppm).

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to verify enantiopurity .

Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing bioreduction conditions to enhance enantiomeric excess (ee)?

A multi-response nonlinear optimization model integrating inscribed design and restricted maximum likelihood (REML) analysis is recommended. Key steps:

Factor Screening : Test variables (pH, temperature, incubation time) via fractional factorial design.

Response Surface Methodology (RSM) : Develop a second-order polynomial model to predict ee and conversion.

Validation : Confirm optimal conditions (pH 6.0, 29°C, 53 h incubation) with Gram-scale bioreductions .

Table 1 : Optimized Bioreduction Parameters

| Factor | Optimal Value |

|---|---|

| pH | 6.0 |

| Temperature | 29°C |

| Incubation Time | 53 h |

| Agitation Speed | 153 rpm |

Q. How can computational tools predict the bioactivity or metabolic pathways of this compound?

- Molecular Docking : Use AutoDock Vina to simulate interactions with therapeutic targets (e.g., anti-inflammatory enzymes COX-2 or LOX-5).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.8, high blood-brain barrier permeability) .

Case Study : The compound’s pyridine moiety enhances hydrogen bonding with active sites, while the isopropyl group improves lipophilicity for membrane penetration .

Q. What strategies resolve contradictions in reported enantioselectivity data for microbial vs. chemical synthesis?

- Source Analysis : Microbial reductases (e.g., Leuconostoc) often provide higher ee (>99%) but require longer incubation. Chemical methods may yield 85–95% ee due to side reactions.

- Statistical Reconciliation : Apply ANOVA to compare batch variability and identify outliers. Use Tukey’s HSD test for post-hoc analysis .

Recommendation : Cross-validate results with multiple analytical techniques (e.g., polarimetry and chiral HPLC) .

Q. How can the compound’s stability under varying storage conditions be assessed for long-term studies?

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via LC-MS.

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. The compound shows <5% degradation after 6 months at −20°C .

Critical Factor : Protect from light (UV-sensitive) and use amber vials with desiccants .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.